3-(2-pyridinylmethyl)-1,3-dihydro-2H-indol-2-one
CAS No.: 3367-84-8
Cat. No.: VC4098108
Molecular Formula: C14H12N2O
Molecular Weight: 224.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3367-84-8 |
|---|---|
| Molecular Formula | C14H12N2O |
| Molecular Weight | 224.26 g/mol |
| IUPAC Name | 3-(pyridin-2-ylmethyl)-1,3-dihydroindol-2-one |
| Standard InChI | InChI=1S/C14H12N2O/c17-14-12(9-10-5-3-4-8-15-10)11-6-1-2-7-13(11)16-14/h1-8,12H,9H2,(H,16,17) |
| Standard InChI Key | PUNDIKJAFURLNT-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(C(=O)N2)CC3=CC=CC=N3 |
| Canonical SMILES | C1=CC=C2C(=C1)C(C(=O)N2)CC3=CC=CC=N3 |
Introduction
3-(2-Pyridinylmethyl)-1,3-dihydro-2H-indol-2-one is a synthetic organic compound that belongs to the indole family, which is known for its diverse biological activities. This compound combines a pyridine ring with an indole backbone, making it a potential candidate for various pharmacological applications. The molecular formula of this compound is C14H12N2O, and it is also known by its CAS number, 3367-84-8 .
Related Compounds and Their Activities
Compounds structurally related to 3-(2-pyridinylmethyl)-1,3-dihydro-2H-indol-2-one, such as those with modified indole or pyridine rings, have shown significant biological activities:
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Anticancer Activity: Compounds like 2-((5-(3-(2-Fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione have demonstrated antimitotic activity against human tumor cells, indicating potential applications in cancer therapy .
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Neuroprotective Effects: Some indole derivatives have shown affinity for monoamine transporters, suggesting potential neuroprotective or neuromodulatory roles .
Future Research Directions
Given the limited information available on 3-(2-pyridinylmethyl)-1,3-dihydro-2H-indol-2-one, future research should focus on:
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Synthesis Optimization: Developing efficient and scalable synthesis methods.
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Biological Evaluation: Assessing its potential biological activities, including anticancer, antibacterial, and neuroprotective effects.
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Structure-Activity Relationship (SAR) Studies: Modifying the compound to enhance its biological activity and understand how structural changes affect its interactions with biological targets.
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